N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide
Description
N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide is a hydrazone derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzohydrazide moiety linked to a 4-methylpent-3-en-2-ylidene group, forming a structure that is both chemically intriguing and functionally versatile.
Properties
IUPAC Name |
N-[(E)-4-methylpent-3-en-2-ylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(2)9-11(3)14-15-13(16)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,15,16)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQHRLHMJVJDG-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NNC(=O)C1=CC=CC=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C(=N/NC(=O)C1=CC=CC=C1)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 4-methylpent-3-en-2-one. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazides, each with distinct chemical and physical properties .
Scientific Research Applications
N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- 3-chloro-N’-benzylidene-2-hydroxybenzohydrazide
- N’-[(2E,3S)-3-methylpentan-2-ylidene]-4-(phenoxymethyl)benzohydrazide
Uniqueness
N’-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide stands out due to its unique structural features, such as the 4-methylpent-3-en-2-ylidene group, which imparts distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
